molecular formula C26H25ClN2O5 B2636301 N-[3-[[3-(3-chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide CAS No. 1241628-49-8

N-[3-[[3-(3-chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide

Cat. No.: B2636301
CAS No.: 1241628-49-8
M. Wt: 480.95
InChI Key: NLMVFWHDQGONSB-UHFFFAOYSA-N
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Description

N-[3-[[3-(3-chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide is a complex organic compound characterized by its unique structural features, including a chlorophenoxy group, a dimethoxyphenyl group, and an azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[3-(3-chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide typically involves multiple steps:

  • Formation of the Azetidinone Ring: : The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between a ketene and an imine. This step requires precise control of temperature and pressure to ensure the formation of the four-membered ring.

  • Introduction of the Chlorophenoxy Group: : The chlorophenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting a phenol derivative with a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

  • Attachment of the Dimethoxyphenyl Group: : The dimethoxyphenyl group is typically introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.

  • Final Coupling Step: : The final step involves coupling the azetidinone intermediate with the chlorophenoxy and dimethoxyphenyl intermediates. This can be achieved through a condensation reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the azetidinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Hydroxylated azetidinone derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-[3-[[3-(3-chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-[[3-(3-chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s azetidinone ring is known to inhibit certain enzymes by mimicking the transition state of enzyme-substrate complexes. Additionally, the phenyl and phenoxy groups can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[[3-(3-chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl]benzamide
  • N-[3-[[3-(3-chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl]phenyl]propionamide

Uniqueness

N-[3-[[3-(3-chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chlorophenoxy and dimethoxyphenyl groups, along with the azetidinone ring, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

N-[3-[[3-(3-chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O5/c1-16(30)28-19-9-4-7-17(13-19)15-29-23(21-11-6-12-22(32-2)24(21)33-3)25(26(29)31)34-20-10-5-8-18(27)14-20/h4-14,23,25H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMVFWHDQGONSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CN2C(C(C2=O)OC3=CC(=CC=C3)Cl)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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